molecular formula C18H31Cl2N3 B1439909 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220038-60-7

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No. B1439909
M. Wt: 360.4 g/mol
InChI Key: YHNFUFOVJIALDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the CAS Number: 1220038-60-7 . It has a molecular weight of 360.37 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .


Physical And Chemical Properties Analysis

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride has a molecular formula of C18H31Cl2N3 . Its average mass is 360.365 Da and its monoisotopic mass is 359.189514 Da .

Scientific Research Applications

Piperidines and piperazines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . For example, research led by Bode and coworkers identified the conditions at which the synthesis of piperazines proceeds under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .

  • Pharmaceutical Applications

    • Piperidines and piperazines are key components in the design of drugs . They are present in more than twenty classes of pharmaceuticals .
    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
    • Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Organic Compounds

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Stimulant

    • 1-Benzyl-4-[2-(diphenyl​methoxy)​ethyl]​piperidine is a stimulant of the piperidine class which acts as a potent and selective dopamine reuptake inhibitor .
  • Treatment of Psychosis and Prevention of Brain Damage

    • RMI-10608 [35623-04-2], an analogue of haloperidol, was discovered to have utility in treating both psychosis as well as preventing brain damage by virtue of its NMDA antagonist pharmacology .
  • ALK and ROS1 Dual Inhibitor

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
  • Antioxidant

    • Piperine, a true alkaloid having piperidine moiety, found in plants of Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Safety And Hazards

The safety information available indicates that 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride may be an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFUFOVJIALDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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